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Compound of Interest

Compound Name: 2-Hexyl-4-pentynoic Acid

Cat. No.: B159140

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-4-pentynoic acid (HPA), a derivative of the well-known histone deacetylase (HDAC)
inhibitor valproic acid, has garnered significant interest in the scientific community.[1][2] Its
unique chemical structure, featuring a terminal alkyne group, not only enhances its reactivity
but also opens avenues for its application in click chemistry, enabling covalent linkage to other
molecules for targeted delivery or mechanistic studies.[2] This technical guide provides a
comprehensive overview of the physicochemical properties of 2-Hexyl-4-pentynoic acid,
offering crucial data and methodologies for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to
its development as a therapeutic agent. These properties influence its absorption, distribution,
metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key
physicochemical parameters for 2-Hexyl-4-pentynoic acid are summarized in the table below.
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Property Value Reference

IUPAC Name 2-(Prop-2-yn-1-yl)octanoic acid  [1][3]
2-Propargyloctanoic acid, 2-(2-

Synonyms ) ) [41[5116]
Propynyl)octanoic acid

CAS Number 96017-59-3 [L1[41[7118]

Molecular Formula C11H1802 (1103114171

Molecular Weight 182.26 g/mol [B1[4117]
Colorless to light yellow to light

Appearance o [4151[6][71[°]
orange clear liquid/oil

Density 0.94 g/mL [4]

Refractive Index (n20D) 1.45 [4]

Predicted XlogP 3.4 [3]

Not experimentally determined

in reviewed literature. As a

pKa o
carboxylic acid, it is expected
to be weakly acidic.
DMF: 16 mg/mLDMSO: 20
Solubility mg/mLEthanol: 33 mg/mLPBS [1]
(pH 7.2): 2 mg/mL
Purity > 95% (by titration) [4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are detailed protocols for the determination of key physicochemical properties of 2-Hexyl-4-
pentynoic acid.

Determination of Aqueous Solubility
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Objective: To determine the solubility of 2-Hexyl-4-pentynoic acid in an aqueous buffer (e.qg.,
PBS pH 7.2).

Methodology:

Preparation of Saturated Solution: An excess amount of 2-Hexyl-4-pentynoic acid is added
to a known volume of phosphate-buffered saline (PBS) at pH 7.2 in a sealed vial.

o Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period
(e.g., 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid
from the saturated solution.

e Quantification: The concentration of 2-Hexyl-4-pentynoic acid in the clear supernatant is
determined using a suitable analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

» Standard Curve: A standard curve is generated using known concentrations of 2-Hexyl-4-
pentynoic acid to ensure accurate quantification.

Determination of logP (Octanol-Water Partition
Coefficient)

Objective: To determine the lipophilicity of 2-Hexyl-4-pentynoic acid.
Methodology (Shake-Flask Method):

e Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS pH
7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two
phases are then separated.

 Partitioning: A known amount of 2-Hexyl-4-pentynoic acid is dissolved in the n-octanol
phase. An equal volume of the water phase is added.

o Equilibration: The mixture is shaken for several hours to allow for the partitioning of the
compound between the two phases.
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» Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol
and aqueous layers.

» Quantification: The concentration of 2-Hexyl-4-pentynoic acid in each phase is determined
by a suitable analytical method (e.g., HPLC-UV/MS).

o Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of
the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathway

2-Hexyl-4-pentynoic acid is a known inhibitor of histone deacetylases (HDACS).[1][7] It
exhibits more potent HDAC inhibition than its parent compound, valproic acid, with an ICso
value of 13 pM.[1][10] This inhibition leads to the hyperacetylation of histones, which plays a
role in the regulation of gene expression.

Furthermore, 2-Hexyl-4-pentynoic acid has been shown to induce the expression of heat
shock protein 70 (HSP70) and exhibit neuroprotective effects against glutamate-induced
excitotoxicity.[1][10] In the context of cancer, it has been demonstrated to inhibit the growth of
breast cancer cells and sensitize them to other therapeutic agents by interfering with DNA
repair pathways.[2][5][11]

Below is a diagram illustrating the conceptual signaling pathway of 2-Hexyl-4-pentynoic acid.

Cellular Environment

Histone Deacetylases
(HDACs)

2-Hexyl-4-pentynoic
acid (HPA)
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Caption: Conceptual signaling pathway of 2-Hexyl-4-pentynoic acid.

Experimental Workflow for Assessing Biological
Activity

The following diagram outlines a typical experimental workflow to investigate the biological
effects of 2-Hexyl-4-pentynoic acid.
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Caption: Experimental workflow for assessing the biological activity of 2-Hexyl-4-pentynoic
acid.

Logical Relationship of Physicochemical Properties
to Drug Development

The interplay between the physicochemical properties of a drug candidate and its development
potential is critical. The following diagram illustrates these relationships for 2-Hexyl-4-
pentynoic acid.
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Caption: Relationship between physicochemical properties and drug development
considerations.

Conclusion

2-Hexyl-4-pentynoic acid presents a compelling profile for further investigation as a
therapeutic agent. Its well-defined physicochemical properties, coupled with its potent
biological activity as an HDAC inhibitor, make it a promising candidate for drug development,
particularly in the fields of neuroprotection and oncology. This technical guide provides a
foundational understanding of its characteristics to aid researchers in their future studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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